For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of AMP Disodium (B8443419) Salt as an ATP Precursor In Vitro
Introduction
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.
Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.
Core Principles of AMP to ATP Conversion
The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.
-
AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate (B84403) group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]
-
Reaction: AMP + ATP ⇌ 2 ADP
-
-
ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:
-
Pyruvate (B1213749) Kinase (PK): Uses phosphoenolpyruvate (B93156) (PEP) as the phosphate donor.[9]
-
Acetate Kinase (AK): Uses acetyl phosphate (AcP) as the phosphate donor.
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Polyphosphate Kinase (PPK): Uses inorganic polyphosphate (polyP), a cost-effective donor, to phosphorylate ADP.[10][11]
-
Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]
Caption: Core enzymatic pathway for ATP regeneration from AMP.
In Vitro ATP Regeneration Systems
Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.
Polyphosphate-Based Systems
These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]
-
Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]
-
Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]
Kinase-Coupled Systems
These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.
-
Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.
-
Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.
Pyruvate Phosphate Dikinase (PPDK) System
A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]
Caption: General experimental workflow for in vitro ATP regeneration.
Data Presentation
Table 1: Physicochemical Properties of AMP Disodium Salt
| Property | Value | Reference |
| Formula | C₁₀H₁₂N₅O₇PNa₂ | [5] |
| Molecular Weight | 391.18 g/mol | |
| CAS Number | 4578-31-8 | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | Clear, colorless solution (50 mg/mL) | [5] |
| Stability (Solid) | Stable for 36 months at +15 to +25°C | [5] |
| Stability (Solution) | Stock solutions stable for up to 6 months at -20°C | [15] |
Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP
| System | Key Enzymes | Phosphate Donor | Advantages | Disadvantages | Reported ATP Yield | Reference |
| PPT/AdK | Polyphosphate:AMP Phosphotransferase, Adenylate Kinase | Polyphosphate (polyP) | Uses stable, inexpensive substrates (AMP, polyP). | Requires two enzymes. | Sustained reaction >24h | [3] |
| Single PPK | Polyphosphate Kinase (PPK2-III) | Polyphosphate (polyP) | Single enzyme system, simple, cost-effective. | Enzyme availability might be limited. | High ATP formation rates | [10][12] |
| ADK/PK | Adenylate Kinase, Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Well-established, commercially available enzymes. | PEP is expensive and unstable; potential pyruvate inhibition. | N/A | |
| ADK/AK | Adenylate Kinase, Acetate Kinase | Acetyl Phosphate (AcP) | Well-established system. | AcP is expensive and unstable. | N/A | |
| PPDK | Pyruvate Phosphate Dikinase | Phosphoenolpyruvate (PEP) | Single enzyme; removes inhibitory PPi. | Requires PEP; enzyme may be less common. | ~73% conversion (from AMP) | [13] |
Experimental Protocols
The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.
Protocol: ATP Regeneration using a Polyphosphate-Based System
1. Reagent Preparation:
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AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.
-
MgCl₂ Stock: 1 M solution in nuclease-free water.
-
Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]
-
Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.
-
ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.
2. Reaction Assembly:
-
Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:
-
50 µL of 2x Buffer (to final 1x concentration)
-
10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]
-
2 µL of 100 mM AMP (to final 2 mM)[17]
-
10 µL of 100 mM Polyphosphate (to final 10 mM)
-
X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]
-
Y µL of the ATP-consuming enzyme and its substrate.
-
Add nuclease-free water to 100 µL.
-
-
Include a negative control reaction without the regeneration enzymes.
3. Incubation and Monitoring:
-
Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]
-
Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.
4. ATP Quantification:
-
Luciferase-Based Assay: This is a highly sensitive method.
-
Dilute the stopped reaction samples appropriately.
-
Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.
-
Measure bioluminescence using a luminometer.
-
Calculate ATP concentration based on a standard curve generated with known ATP concentrations.
-
-
High-Performance Liquid Chromatography (HPLC):
Application in Signaling Pathway Research
A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.
Caption: ATP regeneration fueling an in vitro kinase cascade.
Conclusion
AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 7. Role of water in the enzymatic catalysis: study of ATP + AMP → 2ADP conversion by adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. journals.asm.org [journals.asm.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
